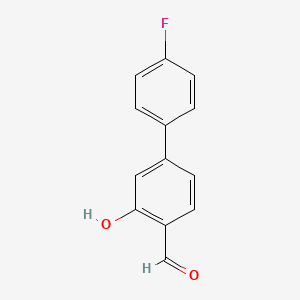
1-(5-Isopropoxypyridin-2-yl)ethanone
概述
描述
1-(5-Isopropoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is characterized by a pyridine ring substituted with an isopropoxy group at the 5-position and an ethanone group at the 2-position
准备方法
The synthesis of 1-(5-Isopropoxypyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-isopropoxypyridine with acetic anhydride under acidic conditions to yield the desired product . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the ethanone group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
1-(5-Isopropoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, yielding 1-(5-isopropoxypyridin-2-yl)ethanol.
Substitution: The pyridine ring can undergo substitution reactions, where the isopropoxy group or other substituents can be replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(5-Isopropoxypyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 1-(5-Isopropoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can act as an electrophile, participating in reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-(5-Isopropoxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Isopropylpyridin-2-yl)ethanone: This compound has an isopropyl group instead of an isopropoxy group, leading to different chemical and biological properties.
1-(3-Isopropoxyphenyl)ethanone: This compound features a phenyl ring instead of a pyridine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties that are not observed in its analogues .
属性
IUPAC Name |
1-(5-propan-2-yloxypyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDMQLHKNVZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)





